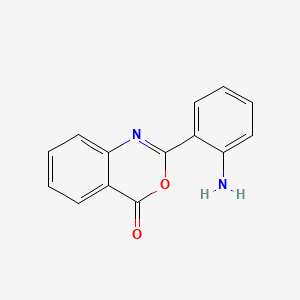

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

概要

説明

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its bicyclic structure, which includes a benzene ring fused to an oxazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . This reaction yields the desired benzoxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate the reaction and improve the overall process .

化学反応の分析

Types of Reactions

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted benzoxazines.

科学的研究の応用

Structure and Characteristics

The molecular structure of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one features a bicyclic arrangement that includes a fused benzene and oxazine ring. The compound is characterized by its chemical formula and has a CAS number of 7265-24-9. Its properties include stability under various conditions, reactivity towards electrophiles due to its aromatic nature, and solubility characteristics that influence its biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has been investigated for its potential anticancer activity. It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines compared to control groups .

Enzyme Inhibition

The compound has been explored as an inhibitor of specific enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of the complement enzyme C1r, which plays a role in the neuropathology of Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties such as polymers and resins. Its unique chemical structure allows for functionalization that can enhance material characteristics like thermal stability and mechanical strength .

作用機序

The mechanism of action of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to alterations in their function. This binding can result in the inhibition of enzyme activity or interference with cellular processes, contributing to its antimicrobial and anticancer effects .

類似化合物との比較

Similar Compounds

2-aminobenzothiazole: Shares a similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

2-aminobenzophenone: Contains a ketone group instead of an oxazine ring.

Uniqueness

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and an oxazine ring allows for diverse chemical modifications and applications in various fields.

生物活性

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its bicyclic structure comprising a fused benzene and oxazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing cellular processes. Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression through chromatin remodeling. This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens. The compound's structure allows it to perturb bacterial membranes and interfere with intracellular processes, which may contribute to its antibacterial properties .

Biochemical Pathways

The compound's biological activity is mediated through several biochemical pathways:

- Cellular Signaling : It influences cell signaling pathways that regulate cell survival and apoptosis. By modulating these pathways, the compound can induce cell death in cancerous cells while sparing normal cells .

- Metabolic Interactions : this compound interacts with metabolic enzymes such as cytochrome P450s, which are involved in its biotransformation and elimination from the body.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. For instance, a study reported that low doses of the compound significantly inhibited tumor growth in animal models .

Antimicrobial Effects

The antimicrobial potential of this compound has been evaluated against a range of bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria. A notable study highlighted that derivatives of this compound exhibited improved potency against C1r serine protease, which is implicated in the complement activation pathway associated with neurodegenerative diseases like Alzheimer's .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

2-(2-aminophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEDDEBVJPEPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356950 | |

| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7265-24-9 | |

| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones interesting for photochemical studies?

A: These molecules exhibit a phenomenon called ESIPT, where upon light absorption, a proton is transferred within the molecule itself. This process leads to the formation of a tautomer, a structural isomer, in an excited electronic state. [, , ] This behavior makes them promising candidates for applications like fluorescent probes and molecular switches.

Q2: How do substituents on the nitrogen atom of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones influence their ESIPT behavior?

A: Research indicates that both the type and size of the substituent on the nitrogen atom can significantly impact ESIPT. Electron-withdrawing groups and bulky substituents have been shown to influence the rate and efficiency of the proton transfer process. [, ] This is likely due to their effects on the molecule's electronic structure and steric hindrance, respectively.

Q3: What experimental techniques are used to study the ultrafast ESIPT process in these molecules?

A: One of the studies utilizes femtosecond transient absorption spectroscopy to investigate the dynamics of ESIPT. [] This technique allows researchers to observe the formation and decay of different excited states involved in the proton transfer process on a femtosecond timescale, providing valuable insights into the mechanism of ESIPT.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。